molecular formula C26H22N2O4 B2762207 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-22-6

3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2762207
CAS No.: 690641-22-6
M. Wt: 426.472
InChI Key: RGJXMJRJMSPTLA-UHFFFAOYSA-N
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Description

Compounds with indole and naphtho-furan moieties are often found in pharmaceuticals and bioactive compounds. They can exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined by techniques like nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of amide bonds, which can be facilitated by dehydrating agents .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of compounds related to 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate and their subsequent evaluation for biological activities. For instance, the derivative methyl-5-(hydroxymethyl)-2-furan carboxylate and its amine derivative exhibited potent cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019). This highlights the compound's potential in developing new chemotherapeutic agents.

Chemical Properties and Reactions

The chemical behavior of related naphtho[1,2-b]furan compounds under various conditions has been explored to understand their reactivity and potential applications in synthetic chemistry. For example, studies on 5-hydroxy-2-methylnaphtho[1,2-b]furan explored its oxidation and reduction reactions, which did not affect the furan ring, indicating a specific reactivity pattern that could be useful in synthetic applications (Cameron & Hildyard, 1967).

Antimicrobial Activity

Novel compounds synthesized from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate demonstrated significant antimicrobial activity, underscoring the potential of naphtho[1,2-b]furan derivatives in developing new antimicrobial agents (Ravindra et al., 2008).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the queried compound, has shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of these compounds in treating protozoal infections (Ismail et al., 2004).

Properties

IUPAC Name

[3-[2-(1H-indol-3-yl)ethylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-15-24(26(30)27-12-11-17-14-28-22-10-6-5-7-18(17)22)21-13-23(32-16(2)29)19-8-3-4-9-20(19)25(21)31-15/h3-10,13-14,28H,11-12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXMJRJMSPTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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